molecular formula C8H5N3O B1610712 Isoxazolo[5,4-B]pyridine-3-acetonitrile CAS No. 58035-53-3

Isoxazolo[5,4-B]pyridine-3-acetonitrile

Cat. No.: B1610712
CAS No.: 58035-53-3
M. Wt: 159.14 g/mol
InChI Key: OJQNMAQTNPGWGG-UHFFFAOYSA-N
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Description

Isoxazolo[5,4-b]pyridine-3-acetonitrile is a fused heterocyclic compound featuring an isoxazole ring annulated to a pyridine core, with an acetonitrile substituent at position 2. This compound is synthesized via a multistep reaction sequence starting from 3-methylisoxazol-5-amine (1). Key intermediates like 2-(bis(methylthio)methylene)malononitrile are employed to facilitate nucleophilic addition, cyclization, and aromatization, yielding the final product with confirmed spectroscopic and elemental analyses .

Properties

CAS No.

58035-53-3

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetonitrile

InChI

InChI=1S/C8H5N3O/c9-4-3-7-6-2-1-5-10-8(6)12-11-7/h1-2,5H,3H2

InChI Key

OJQNMAQTNPGWGG-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)ON=C2CC#N

Canonical SMILES

C1=CC2=C(N=C1)ON=C2CC#N

Origin of Product

United States

Scientific Research Applications

Biological Activities

Isoxazolo[5,4-B]pyridine-3-acetonitrile exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry.

Anticancer Activity

Recent studies demonstrate that derivatives of isoxazole, including isoxazolo[5,4-B]pyridine compounds, exhibit pro-apoptotic and antiproliferative effects on various cancer cell lines. For instance, compounds have shown significant activity against human erythroleukemic K562 cells and glioblastoma cell lines (U251-MG and T98G) . The mechanism involves the induction of apoptosis and activation of differentiation programs in erythroid cells.

Anti-inflammatory and CNS-Depressant Effects

Research indicates that certain isoxazolo[5,4-B]pyridine derivatives possess anti-inflammatory properties and exhibit CNS-depressant activities. These compounds have been shown to reduce spontaneous activity and muscular tone in animal models, suggesting potential applications in treating anxiety and related disorders .

Antifungal Activity

This compound has demonstrated moderate antifungal activity against pathogens such as Candida parapsilosis. This suggests its potential use in developing antifungal agents .

Synthetic Utility

This compound serves as a valuable intermediate in the synthesis of various heterocyclic compounds.

Synthesis of Derivatives

The compound can be synthesized through reactions involving 3-methylisoxazol-5-amine as a precursor. This process allows for the creation of numerous derivatives with tailored biological activities . The ability to modify the compound's structure enhances its utility in drug development.

One-Pot Synthesis Techniques

Innovative synthetic methods have been developed that allow for the efficient one-pot synthesis of isoxazolo[5,4-B]pyridine derivatives. These methods simplify the production process and can lead to high yields of biologically active compounds .

Anticancer Studies

In a study evaluating the cytotoxic properties of isoxazolo[5,4-B]pyridine derivatives against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines, several compounds exhibited significant cytotoxicity with low toxicity towards normal lung fibroblast cells (WI-38). Notably, some derivatives showed selectivity for cancer cells while sparing normal cells .

CompoundCell Line TestedIC50 (µM)Selectivity
Compound AHCT-11615High
Compound BPC325Moderate
Compound CWI-38>100Low

CNS Activity Evaluation

A psychopharmacological study assessed the CNS-depressant effects of isoxazolo[5,4-B]pyridine derivatives using mouse models. The results indicated that certain doses significantly impaired motor coordination and induced sedative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cytotoxic Activity and Selectivity

The acetonitrile substituent in isoxazolo[5,4-b]pyridine-3-acetonitrile enhances its electrophilicity, promoting interactions with cellular nucleophiles. However, pyrrolo[3,2-d]isoxazole 5 and isoxazole derivatives 11–14 outperform it in cytotoxicity assays, likely due to their increased lipophilicity and improved membrane permeability (Table 2). Notably, derivative 14 (IC₅₀ = 7.5 µM against PC3) shows 1.6-fold greater potency than the parent compound .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound HCT-116 (IC₅₀, µM) PC3 (IC₅₀, µM) WI-38 (IC₅₀, µM) Selectivity Index (PC3/WI-38)
This compound 12.4 18.7 >50 2.7
Pyrrolo[3,2-d]isoxazole 5 8.2 10.9 45.3 4.2
Isoxazole derivative 14 9.1 7.5 38.6 5.1
5-Fluorouracil (Control) 6.8 7.2 9.5 1.3
Mechanistic and Selectivity Insights
  • Electrophilic Reactivity : The acetonitrile group in this compound may target thiol-containing enzymes (e.g., glutathione reductase), but its lower lipophilicity limits cellular uptake compared to aryl-substituted derivatives .
  • Annulated Systems : Pyrrolo[3,2-d]isoxazole’s fused pyrrole-isoxazole system enhances π-π stacking with DNA/RNA, while isoxazolo[5,4-b]azepine-4,7-diones exhibit reduced activity due to steric hindrance from the seven-membered ring .

Preparation Methods

Cyclocondensation of 3-Methylisoxazol-5-amine with Nitrile-Containing Reagents

A scalable method involves the reaction of 3-methylisoxazol-5-amine (1) with 2-(bis(methylthio)methylene)malononitrile under thermal conditions. The process proceeds via nucleophilic addition, elimination of methylthiol, and subsequent cyclization/aromatization to form the isoxazolo[5,4-b]pyridine core with a cyano group at position 3.

Procedure :

  • A mixture of 3-methylisoxazol-5-amine (0.98 g, 0.01 mol) and 2-(bis(methylthio)methylene)malononitrile (0.01 mol) is heated at 180–185°C in the presence of triethylamine (3 drops) for 6 hours .
  • The crude product is washed with petroleum ether and recrystallized from ethanol.

Key Data :

Parameter Value
Yield 65%
Melting Point 238–240°C
IR (ν, cm⁻¹) 3455–3380 (NH₂), 1691 (C≡N)
¹H-NMR (DMSO-d₆) δ 8.18 (s, 1H, pyridine-H)

This method is efficient due to its simplicity, mild base requirements, and avoidance of hazardous solvents.

Comparative Analysis of Methods

Method Advantages Limitations
Cyclocondensation High yield (65%), simple setup Requires high-temperature conditions
β-Keto Nitrile Route Theoretically feasible Unverified experimentally
Rearrangement Functional diversity Indirect pathway

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Isoxazolo[5,4-B]pyridine-3-acetonitrile?

  • Methodological Answer : A robust synthetic route involves cyclocondensation of nitrile-containing precursors with hydroxylamine derivatives, followed by ring closure under acidic or basic conditions. For example, acetonitrile derivatives (e.g., 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile) can serve as key intermediates for constructing fused isoxazole-pyridine systems via [3+2] cycloaddition or nucleophilic substitution reactions . IR spectroscopy (e.g., conjugated carbonyl absorption at ~1660 cm⁻¹) and NMR analysis are critical for confirming intermediate structures .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Detect characteristic nitrile (C≡N) stretching vibrations at ~2200 cm⁻¹ and conjugated carbonyl groups (e.g., ester or ketone) to confirm functional groups .
  • NMR : Analyze proton environments (e.g., pyridine ring protons at δ 7.5–9.0 ppm) and carbon chemical shifts (e.g., nitrile carbons at ~115–120 ppm) to verify regiochemistry and substituent positions .
  • HRMS : Use high-resolution mass spectrometry to confirm molecular formula accuracy (±5 ppm tolerance) .

Q. What solvent systems optimize cyclization reactions for Isoxazolo[5,4-B]pyridine derivatives?

  • Methodological Answer : Polar aprotic solvents like DMF or DMSO enhance cyclization efficiency by stabilizing transition states. For example, ethyl 4-(2H-isothiazolo[5,4-b]pyridin-2-yl)butanoate synthesis achieved 75% yield in DMF at 80°C for 12 hours . Protic solvents (e.g., ethanol) may hinder reactivity due to hydrogen bonding with nucleophilic intermediates.

Advanced Research Questions

Q. How do computational DFT studies enhance the understanding of this compound’s electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level predict frontier molecular orbitals (HOMO-LUMO gaps), charge distribution, and reactive sites. For imidazo-pyridine precursors, DFT revealed that electron-withdrawing groups (e.g., nitriles) lower LUMO energies, facilitating electrophilic substitution reactions . These insights guide synthetic modifications to tune reactivity for targeted applications.

Q. What strategies reconcile contradictory biological activity data in Isoxazolo[5,4-B]pyridine analogs?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., chloro vs. methyl groups) on bioactivity. For example, 3-amino-6-chloroisoxazolo[5,4-b]pyridine showed enhanced solubility but reduced kinase inhibition compared to methyl derivatives .
  • Experimental Reproducibility : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. Studies on β-carboline hybrids highlighted discrepancies in IC₅₀ values due to differences in MTT assay protocols .

Q. How can solvent polarity and substituent effects modulate the fluorescence properties of Isoxazolo[5,4-B]pyridine derivatives?

  • Methodological Answer : Solvatochromic shifts in emission spectra (e.g., ethyl 4-(isothiazolo[5,4-b]pyridin-3-yl)butanoate) correlate with solvent polarity. In polar solvents (acetonitrile), a 20 nm bathochromic shift was observed due to stabilization of excited-state dipole moments. Electron-donating substituents (e.g., -OCH₃) further enhance quantum yields by reducing non-radiative decay .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly across studies for similar Isoxazolo[5,4-B]pyridine precursors?

  • Methodological Answer : Contradictions arise from:

  • Reagent Purity : Impurities in hydroxylamine derivatives can lead to side reactions (e.g., over-oxidation).
  • Catalytic Systems : Pd-catalyzed methods (e.g., Suzuki coupling) may offer higher yields (~85%) than thermal cyclization (~60%) but require stringent anhydrous conditions .
  • Workup Protocols : Inadequate purification (e.g., column chromatography vs. recrystallization) affects isolated yields .

Methodological Best Practices

  • Synthetic Optimization : Screen temperature (60–120°C), solvent (DMF vs. THF), and catalyst (e.g., CuI for cyanation) to maximize yield .
  • Analytical Validation : Combine multiple techniques (e.g., XRD for crystal structure, HPLC for purity >98%) to ensure reproducibility .
  • Computational Guidance : Use DFT-predicted reactive sites to prioritize substituent modifications for targeted bioactivity .

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